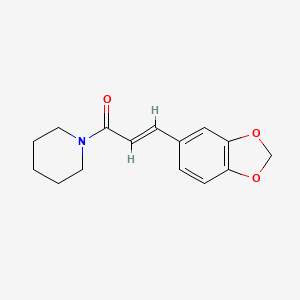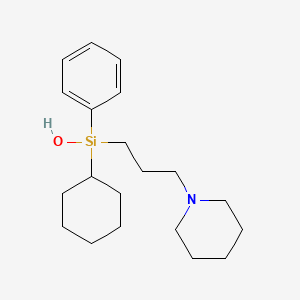
Hexahydrosiladifenidol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexahydrosiladifenidol is a synthetic organic compound with the molecular formula C20H33NOSi. It is known for its role as a selective muscarinic receptor antagonist, particularly targeting the M1, M2, and M3 receptor subtypes
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexahydrosiladifenidol can be synthesized through a series of chemical reactions involving the cyclohexyl, phenyl, and piperidinyl groups. The synthesis typically involves the following steps:
Formation of the cyclohexyl-phenyl intermediate: This step involves the reaction of cyclohexyl and phenyl groups under specific conditions to form the intermediate compound.
Introduction of the piperidinyl group: The piperidinyl group is introduced through a nucleophilic substitution reaction, resulting in the formation of the final this compound compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process requires precise control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Hexahydrosiladifenidol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a range of derivative compounds .
Scientific Research Applications
Hexahydrosiladifenidol has been extensively studied for its applications in various scientific fields:
Mechanism of Action
Hexahydrosiladifenidol exerts its effects by selectively binding to muscarinic receptors, particularly the M1, M2, and M3 subtypes. This binding inhibits the action of acetylcholine, a neurotransmitter, thereby blocking the downstream signaling pathways associated with these receptors . The compound’s selectivity for different receptor subtypes allows for targeted modulation of specific physiological processes .
Comparison with Similar Compounds
Hexahydrosiladifenidol is unique in its structure and selectivity for muscarinic receptors. Similar compounds include:
Hexahydrodifenidol: Another muscarinic receptor antagonist with a similar structure but different receptor selectivity profiles.
Methoctramine: A muscarinic receptor antagonist with a different chemical structure and selectivity for M2 receptors.
Pirenzepine: A selective M1 receptor antagonist with distinct pharmacological properties.
This compound stands out due to its balanced selectivity for M1, M2, and M3 receptors, making it a valuable tool in research and potential therapeutic applications .
Properties
CAS No. |
98299-40-2 |
|---|---|
Molecular Formula |
C20H33NOSi |
Molecular Weight |
331.6 g/mol |
IUPAC Name |
cyclohexyl-hydroxy-phenyl-(3-piperidin-1-ylpropyl)silane |
InChI |
InChI=1S/C20H33NOSi/c22-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)18-10-17-21-15-8-3-9-16-21/h1,4-5,11-12,20,22H,2-3,6-10,13-18H2 |
InChI Key |
QTBCATBNRIYMPB-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)[Si](CCCN2CCCCC2)(C3=CC=CC=C3)O |
Canonical SMILES |
C1CCC(CC1)[Si](CCCN2CCCCC2)(C3=CC=CC=C3)O |
Pictograms |
Irritant |
Synonyms |
hexahydro-sila-diphenidol hexahydrosiladifenidol hexahydrosiladiphenidol HHSi-difenidol HHSiD |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


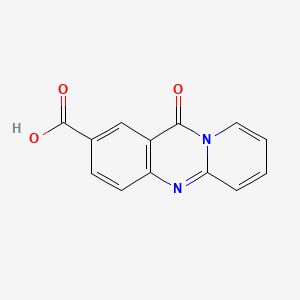
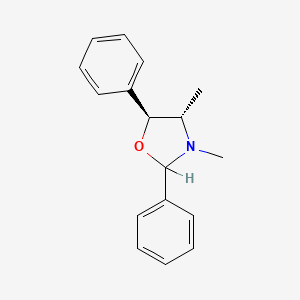


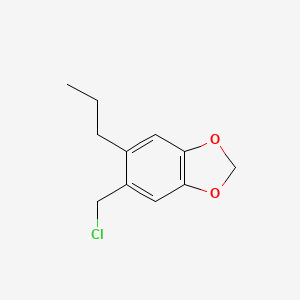
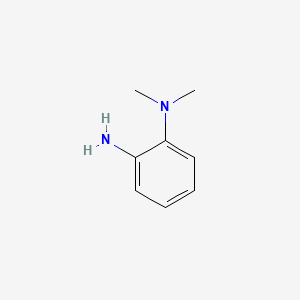
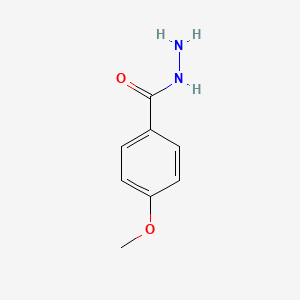
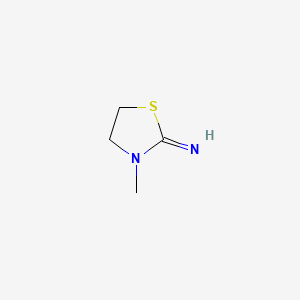
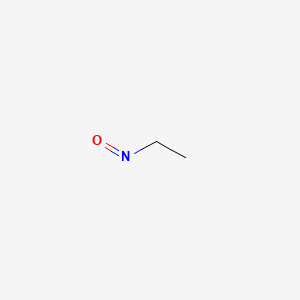
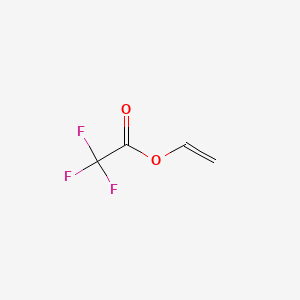
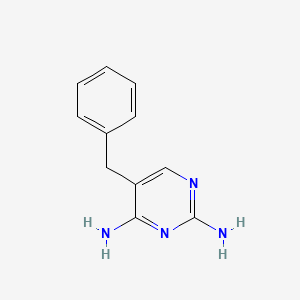

![4-amino-1-[[(5S)-2-(2-octadecoxyethoxy)-2-oxo-1,4,2$l^{5}-dioxaphosphinan-5-yl]methyl]pyrimidin-2-one](/img/structure/B1204548.png)
